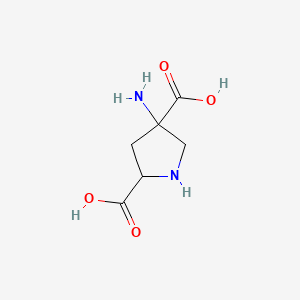

4-Aminopyrrolidine-2,4-dicarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY-314593 involves the preparation of (2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylic acidThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of LY-314593 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves rigorous quality control measures to maintain the purity and potency of the compound. The final product is usually obtained as an off-white powder with a purity of ≥98% as determined by high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

LY-314593 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are carefully controlled to achieve the desired products .

Major Products Formed

These derivatives are often studied for their biological activity and potential therapeutic uses .

Scientific Research Applications

LY-314593 has a wide range of scientific research applications:

Chemistry: It is used as a tool compound to study the properties and functions of metabotropic glutamate receptors.

Biology: The compound is employed in research to understand the role of glutamate receptors in cellular signaling and neurobiology.

Medicine: LY-314593 is investigated for its potential therapeutic effects in neurological disorders, including its ability to modulate neurotransmitter release.

Mechanism of Action

LY-314593 exerts its effects by selectively binding to group II metabotropic glutamate receptors. This binding modulates the activity of these receptors, leading to changes in cellular signaling pathways. The compound inhibits the NADPH-oxidase dependent reactive oxygen species system, which plays a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to LY-314593 include:

- (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid

- (2S,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid

- (2R,4S)-4-Aminopyrrolidine-2,4-dicarboxylic acid

Uniqueness

LY-314593 is unique due to its high selectivity and potency as a group II metabotropic glutamate receptor agonist. Unlike other similar compounds, LY-314593 does not exhibit significant activity at other glutamate receptor subtypes, making it a valuable tool for studying specific receptor functions .

Biological Activity

4-Aminopyrrolidine-2,4-dicarboxylic acid (APDC) is a compound that has garnered attention for its biological activity, particularly as an agonist for metabotropic glutamate receptors (mGluRs). This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

APDC exists in several isomeric forms, with the (2R,4R)-isomer being the most studied due to its significant biological activity. The synthesis of APDC has been achieved through various methods, including enantioselective approaches that ensure high purity and yield of the desired isomer. For instance, one method involves the Ag-catalyzed cycloaddition of azomethine ylides with alkylidene azlactones, which has been shown to produce APDC derivatives with high diastereo- and enantioselectivity .

Metabotropic Glutamate Receptor Agonism

APDC primarily acts as a selective agonist for group II mGluRs. Research has demonstrated that the (2R,4R)-isomer exhibits a high affinity for these receptors, with an IC50 value of approximately 6.49 µM for [3H] glutamate binding . This interaction is stereospecific, as other isomers did not show significant binding affinity. The activation of mGluRs by APDC leads to various downstream effects:

- Inhibition of cAMP Formation : APDC effectively decreases forskolin-stimulated cAMP formation in rat cerebral cortex tissue, with an EC50 of 14.51 µM .

- Phosphoinositide Hydrolysis : While the (1S,3R)-ACPD variant stimulates phosphoinositide hydrolysis, APDC does not exhibit this effect even at higher concentrations (up to 100 µM) .

Neuroprotective and Anticonvulsant Properties

The anticonvulsant properties of APDC have been investigated through in vivo studies. Notably, intracerebral injection of (1S,3R)-ACPD induced seizures in mice, which were effectively blocked by systemic administration of APDC . This suggests that APDC may have potential therapeutic applications in managing seizure disorders.

Case Studies and Research Findings

Several studies have explored the implications of APDC in neurological conditions:

- Diffuse Lewy Body Disease (DLBD) : Research indicates abnormal expression and signaling of mGluRs in patients with DLBD. The findings suggest that targeting mGluRs could provide therapeutic avenues for managing symptoms associated with this degenerative disease .

- Pharmacological Characterization : A comprehensive pharmacological characterization highlighted the selective nature of APDC as an mGluR agonist. This specificity may be crucial for developing drugs that minimize side effects associated with non-selective receptor activation .

Data Table: Biological Activity Summary

| Activity | Effect | EC50/IC50 Value |

|---|---|---|

| mGluR Binding | High affinity | IC50 = 6.49 µM |

| Inhibition of cAMP Formation | Decreased stimulation | EC50 = 14.51 µM |

| Phosphoinositide Hydrolysis | No significant effect | N/A |

| Anticonvulsant Activity | Blocked seizures induced by ACPD | EC50 = 271 mg/kg (ip) |

Properties

IUPAC Name |

4-aminopyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.